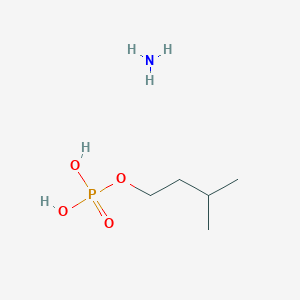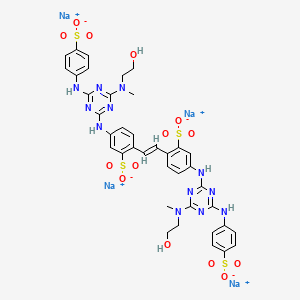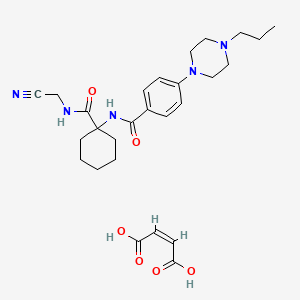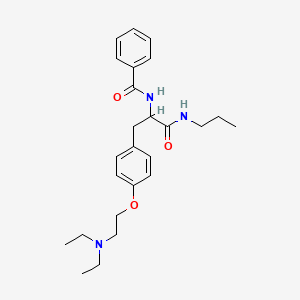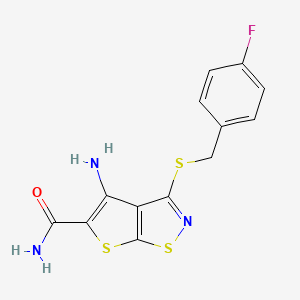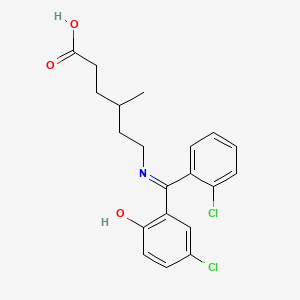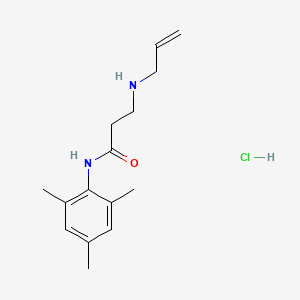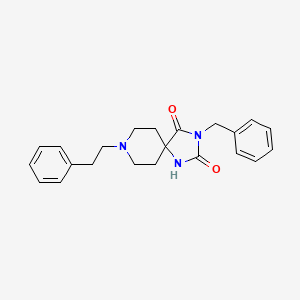
2,3-Butanediol bis(9,12-octadecadienoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Butanediol bis(9,12-octadecadienoate) is an ester compound formed from 2,3-butanediol and 9,12-octadecadienoic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The structure of 2,3-butanediol bis(9,12-octadecadienoate) consists of a central 2,3-butanediol moiety esterified with two 9,12-octadecadienoic acid molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-butanediol bis(9,12-octadecadienoate) typically involves the esterification of 2,3-butanediol with 9,12-octadecadienoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of 2,3-butanediol bis(9,12-octadecadienoate) follows similar principles as laboratory synthesis but on a larger scale. The process involves continuous esterification in a reactor, followed by separation and purification steps. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Butanediol bis(9,12-octadecadienoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed under basic conditions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
2,3-Butanediol bis(9,12-octadecadienoate) has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug delivery applications.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2,3-butanediol bis(9,12-octadecadienoate) involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release 2,3-butanediol and 9,12-octadecadienoic acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its ability to modulate enzyme activities, receptor binding, and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Butanediol: A vic-diol with applications in the production of plastics and pesticides.
9,12-Octadecadienoic Acid: A polyunsaturated fatty acid with roles in nutrition and metabolism.
Uniqueness
2,3-Butanediol bis(9,12-octadecadienoate) is unique due to its dual ester structure, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
84006-23-5 |
|---|---|
Fórmula molecular |
C40H70O4 |
Peso molecular |
615.0 g/mol |
Nombre IUPAC |
3-[(9E,12E)-octadeca-9,12-dienoyl]oxybutan-2-yl (9E,12E)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C40H70O4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39(41)43-37(3)38(4)44-40(42)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,37-38H,5-12,17-18,23-36H2,1-4H3/b15-13+,16-14+,21-19+,22-20+ |
Clave InChI |
FRAVYFVQHSYGMX-SKHCUOGJSA-N |
SMILES isomérico |
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC(C(OC(=O)CCCCCCC/C=C/C/C=C/CCCCC)C)C |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)OC(C)C(C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


